molecular formula C13H8Cl2INO B6601296 2,5-dichloro-N-(2-iodophenyl)benzamide CAS No. 328283-72-3

2,5-dichloro-N-(2-iodophenyl)benzamide

Cat. No. B6601296
CAS RN: 328283-72-3
M. Wt: 392.02 g/mol
InChI Key: DHRLZRDRTGCVKR-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-iodophenyl)benzamide, also known as 2,5-DCPB, is a synthetic compound used in various scientific research applications. It is a derivative of benzamide, an organic compound containing an amide functional group. 2,5-DCPB is an important reagent in organic synthesis, and has been used in the synthesis of various organic compounds. It is also used as a catalyst in various chemical reactions, such as the synthesis of polymers and other materials.

Mechanism of Action

2,5-dichloro-N-(2-iodophenyl)benzamide acts as a catalyst in chemical reactions, and the exact mechanism of action is not yet fully understood. It is believed that the compound acts as a Lewis acid, which is a type of acid that can form a bond with a Lewis base. This bond can then facilitate the reaction of the reactants and produce the desired product.
Biochemical and Physiological Effects
2,5-dichloro-N-(2-iodophenyl)benzamide has been shown to have some biochemical and physiological effects. In animal studies, it has been shown to affect the activity of enzymes involved in the metabolism of drugs and other compounds, as well as the activity of enzymes involved in the synthesis of proteins. In addition, it has been shown to affect the absorption of drugs and other compounds in the gastrointestinal tract.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-(2-iodophenyl)benzamide is a useful reagent for scientific research applications, and has several advantages for laboratory experiments. It is relatively easy to obtain, and is stable in aqueous solution. Additionally, it is a relatively inexpensive reagent, making it cost-effective for use in laboratory experiments. However, it is important to note that 2,5-dichloro-N-(2-iodophenyl)benzamide is a highly reactive compound, and should be handled with care in order to avoid any potential hazards.

Future Directions

2,5-dichloro-N-(2-iodophenyl)benzamide has potential applications in many areas of scientific research. For example, it could be used in the synthesis of novel materials, such as polymers and other materials for medical applications. Additionally, it could be used in the synthesis of pharmaceuticals and other drugs, as well as in the synthesis of dyes and pigments. Furthermore, it could be used in the synthesis of polymers for drug delivery systems, as well as in the synthesis of organic compounds. Finally, it could be used in the synthesis of polymers for the development of new materials with improved properties.

Synthesis Methods

2,5-dichloro-N-(2-iodophenyl)benzamide can be synthesized by the reaction of 2-iodophenol with dichlorobenzamide in aqueous solution. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the reaction and produce the desired product. The reaction is typically carried out at room temperature, and the reaction time can vary depending on the desired product. The reaction can be monitored by thin-layer chromatography (TLC) or other analytical techniques.

Scientific Research Applications

2,5-dichloro-N-(2-iodophenyl)benzamide has been used in various scientific research applications, including the synthesis of polymers and other materials, as well as in the synthesis of organic compounds. It has also been used in the synthesis of pharmaceuticals and other drugs, as well as in the synthesis of dyes and pigments. Additionally, it has been used in the synthesis of polymers for medical applications, such as drug delivery systems.

properties

IUPAC Name

2,5-dichloro-N-(2-iodophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2INO/c14-8-5-6-10(15)9(7-8)13(18)17-12-4-2-1-3-11(12)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRLZRDRTGCVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501283290
Record name 2,5-Dichloro-N-(2-iodophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(2-iodophenyl)benzamide

CAS RN

328283-72-3
Record name 2,5-Dichloro-N-(2-iodophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328283-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-N-(2-iodophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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